CID 3011700

Description

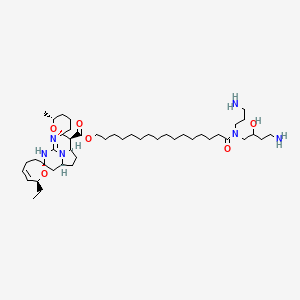

This compound is known for its complex molecular structure and significant biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective properties.

Properties

Molecular Formula |

C45H80N6O6 |

|---|---|

Molecular Weight |

801.2 g/mol |

InChI |

InChI=1S/C45H80N6O6/c1-3-38-22-16-17-27-44(57-38)33-36-24-25-39-41(45(28-19-21-35(2)56-45)49-43(48-44)51(36)39)42(54)55-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-40(53)50(31-20-29-46)34-37(52)26-30-47/h16,22,35-39,41,52H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)/t35-,36+,37?,38+,39-,41-,44+,45-/m1/s1 |

InChI Key |

PPZWAJHYVRKUKB-IOKUSETGSA-N |

SMILES |

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |

Isomeric SMILES |

CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCC[C@H](O5)C)N2 |

Canonical SMILES |

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |

Synonyms |

crambescidin 800 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Crambescidin 800 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of crambescidin 800, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Crambescidin 800 has a wide range of scientific research applications:

Antifungal and Antimicrobial Properties: It demonstrates potent antifungal and antimicrobial activities, making it a potential lead compound in fighting fungal infections and pathogenic bacteria.

Anticancer Properties: Research indicates that crambescidin 800 can inhibit tumor cell proliferation, disrupt tumor cell adhesion, and activate apoptotic signaling, leading to tumor regression in various cancer models.

Neuroprotective Effects:

Mechanism of Action

The mechanism of action of crambescidin 800 involves multiple pathways. It exerts its effects by inducing cell cycle arrest and apoptosis in fungal and cancer cells. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways. For example, in cancer cells, crambescidin 800 disrupts tumor cell adhesion and activates apoptotic signaling, leading to tumor regression .

Comparison with Similar Compounds

Crambescidin 800 is unique due to its potent biological activities and complex structure. Similar compounds include crambescidin-816 and crambescidin-830, which share similar antifungal and antimicrobial properties. variations in their molecular structures can significantly affect their biological activities and selectivity.

Q & A

How to formulate a focused research question for studying CID 3011700?

A robust research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Specific biological targets or systems affected by this compound.

- Intervention: Dosage, administration methods, or molecular interactions.

- Outcome: Measurable effects (e.g., enzymatic inhibition, cellular responses). Avoid vague terms and ensure alignment with gaps in existing literature. Pre-test the question with peers to refine clarity .

Q. What are best practices for conducting a literature review on this compound?

- Use aggregated search strategies (e.g., combining PubMed, Scopus, and specialized chemistry databases) to identify primary studies.

- Prioritize peer-reviewed articles with detailed experimental protocols.

- Critically evaluate sources for methodological rigor, such as sample size, controls, and reproducibility.

- Organize findings thematically (e.g., synthesis methods, pharmacological properties) and document contradictions or gaps .

Q. How to design effective data collection instruments for this compound studies?

- For surveys or observational studies, use structured questionnaires with closed-ended (e.g., Likert scales) and open-ended questions to capture quantitative and qualitative data.

- Validate instruments via pilot testing to ensure reliability.

- For experimental data, standardize protocols for variables like temperature, solvent purity, and instrument calibration. Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

Advanced Research Questions

Q. How to ensure methodological rigor in experimental design for this compound?

- Define independent/dependent variables clearly (e.g., CID concentration vs. reaction yield).

- Include controls (positive/negative) and replicate experiments to address variability.

- Document equipment specifications (manufacturer, model) and chemical sources (e.g., CAS numbers, purity grades) to enable replication.

- Use statistical software (e.g., R, Python) for power analysis to determine sample size adequacy .

Q. How to resolve contradictions in published data on this compound?

- Apply principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., synthesis conditions, analytical techniques).

- Compare methodologies across studies (e.g., HPLC vs. NMR purity assessments).

- Replicate conflicting experiments under controlled conditions to isolate variables.

- Use meta-analysis tools to quantify heterogeneity in results .

Q. What strategies enhance reproducibility in this compound research?

- Provide detailed supplemental materials , including raw datasets, instrument settings, and step-by-step protocols.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Use version-control systems (e.g., Git) for code and analytical workflows.

- Cite primary sources for compound characterization (e.g., NMR spectra, XRD data) rather than commercial databases .

Methodological Considerations

Q. How to address ethical and safety concerns in this compound studies?

- Include risk assessments for chemical handling (e.g., toxicity, flammability) in protocols.

- Obtain ethics approval for human/animal studies and document informed consent processes.

- Disclose conflicts of interest (e.g., funding sources) transparently .

Q. How to optimize data analysis for interdisciplinary this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.